![molecular formula C15H18N4O5S2 B2582891 Methyl (4-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thiazol-2-yl)carbamate CAS No. 946236-41-5](/img/structure/B2582891.png)
Methyl (4-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thiazol-2-yl)carbamate
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Overview
Description
“Methyl (4-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thiazol-2-yl)carbamate” is a chemical compound with the molecular formula C13H14N4O5S2 and a molecular weight of 370.4. It contains a thiazole ring, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton is between 7.27 and 8.77 ppm, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Transformations and Synthesis
- Research has explored the transformations and synthesis of thiazole derivatives, highlighting their potential as intermediates in creating complex molecules with specific biological activities. For instance, studies on the synthesis of thiazole and selenazole derivatives as potential antitumor and antifilarial agents demonstrate the versatility of thiazole compounds in medicinal chemistry (Kumar et al., 1993). Another example includes the synthesis of sulfonamide hybrids with carbamate/acyl-thiourea scaffolds, showing the importance of such compounds in developing new antimicrobial agents (Hussein, 2018).
Antimicrobial Activity
- Novel thiazole compounds have been synthesized with observed antimicrobial activities, suggesting their potential use in treating bacterial and fungal infections. The study on new approaches for synthesizing thiazoles and their fused derivatives with antimicrobial activities demonstrates the role of these compounds in developing new antimicrobial agents (Wardkhan et al., 2008).
Antitumor and Antifilarial Properties
- Thiazole derivatives have been evaluated for their potential antitumor and antifilarial properties, with some compounds showing promising results in inhibiting cell proliferation and demonstrating in vivo activity against filarial worms (Kumar et al., 1993).
Molecular Docking Studies
- Molecular docking studies on sulfonamide carbamates reveal their potential interactions with microbial enzymes, providing a basis for designing more effective antimicrobial agents. This highlights the application of computational tools in understanding the mechanism of action and improving the efficacy of thiazole derivatives (Hussein, 2018).
Mechanism of Action
Target of Action
Methyl (4-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thiazol-2-yl)carbamate is a compound that belongs to the thiazole class . Thiazoles are known to have diverse biological activities and can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to various changes that contribute to their diverse biological activities .
Biochemical Pathways
This compound, as a thiazole derivative, may affect various biochemical pathways. Thiazoles are known to influence a wide range of pathways due to their diverse biological activities . .
Pharmacokinetics
Thiazole derivatives are known to have diverse biological activities, which suggests they may have favorable adme properties .
Result of Action
Thiazole derivatives are known to have diverse biological activities, suggesting they may have a wide range of molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the action of thiazole derivatives .
properties
IUPAC Name |
methyl N-[4-[2-oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5S2/c1-24-15(21)19-14-18-11(9-25-14)8-13(20)17-7-6-10-2-4-12(5-3-10)26(16,22)23/h2-5,9H,6-8H2,1H3,(H,17,20)(H2,16,22,23)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXQDLWKVHRIBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)CC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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